Product packaging for 1H-Carbazol-1-imine(Cat. No.:CAS No. 93463-77-5)

1H-Carbazol-1-imine

Cat. No.: B14364526
CAS No.: 93463-77-5
M. Wt: 180.20 g/mol
InChI Key: FCXABZBOKVTKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Carbazol-1-imine is a chemical building block based on the carbazole scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery research . The tetrahydrocarbazole skeleton, a core structure related to this compound, is widely identified in agents with anti-viral and anti-cancer properties . Specifically, derivatives of this scaffold have been studied as potential HIV integrase inhibitors, anti-prion agents, and for their activity against human papillomaviruses (HPV) . The research utility of this compound lies in its application as a key intermediate for the synthesis of these and other biologically important compounds. It can be utilized in metal-free oxidative C–C bond formation reactions to construct complex nitrogen-containing heterocycles . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B14364526 1H-Carbazol-1-imine CAS No. 93463-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93463-77-5

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

carbazol-1-imine

InChI

InChI=1S/C12H8N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H

InChI Key

FCXABZBOKVTKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=N)C3=N2

Origin of Product

United States

Fundamental Aspects of 1h Carbazol 1 Imine in Contemporary Chemical Research

Contextualization within Carbazole (B46965) Chemistry Frameworks

Carbazole is an aromatic heterocyclic organic compound featuring a tricyclic structure where two benzene (B151609) rings are fused to a central nitrogen-containing five-membered ring. wikipedia.org This architecture, based on the indole (B1671886) structure, provides a large, rigid, and planar π-conjugated system. wikipedia.orgresearchgate.net Carbazoles are considered "privileged" scaffolds in medicinal chemistry and materials science because their structure imparts favorable properties. researchgate.netchim.it The nitrogen atom and the extensive delocalization of electrons across the rings give rise to attractive charge-transport and photophysical properties. wikipedia.orgresearchgate.net

These characteristics make carbazole derivatives valuable in a wide range of applications, including:

Organic Electronics: As hole-transporting materials and hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). wikipedia.org

Pharmacology: The carbazole nucleus is present in numerous naturally occurring alkaloids and synthetic compounds with diverse biological activities, such as anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov

Photocatalysis: Their rich UV-visible light absorption spectra make them suitable for use as photosensitizers. wikipedia.orgbohrium.com

The synthesis of the carbazole skeleton can be achieved through classical methods like the Borsche–Drechsel cyclization, which notably involves the condensation of phenylhydrazine (B124118) and cyclohexanone (B45756) to form an imine intermediate that cyclizes to tetrahydrocarbazole. wikipedia.orgniscpr.res.in 1H-Carbazol-1-imine is a derivative of 2,3,4,9-tetrahydro-1H-carbazole, the partially saturated analog of carbazole, which serves as a versatile precursor for further chemical modification. niscpr.res.innist.gov

Table 1: Properties of the Core Carbazole Structure

Property Description Reference
Structure Tricyclic aromatic heterocycle; two benzene rings fused to a pyrrole (B145914) ring. wikipedia.org
Formula C₁₂H₉N wikipedia.org
Key Features Large π-conjugated system, structural rigidity, electron-donating nitrogen atom. researchgate.net
Significance "Privileged" scaffold in medicinal chemistry and a key component in materials science. researchgate.netchim.it

| Applications | OLEDs, pharmaceuticals, pigments, photocatalysts. | wikipedia.orgbohrium.com |

Significance of the Imine Functional Group in Carbazole-Based Systems

The imine, or Schiff base, functional group (C=N) is of paramount importance in organic chemistry. When incorporated into a carbazole-based system, it provides a reactive handle for synthesizing a diverse array of new derivatives and introduces unique electronic properties. researchgate.netbohrium.com The synthesis of carbazole imines is often achieved through the condensation reaction of a primary amine with a carbazole-based ketone, such as 2,3,4,9-tetrahydro-1H-carbazol-1-one. wikipedia.orgias.ac.in

The significance of the imine group in these systems is multifaceted:

Synthetic Versatility: The C=N double bond can be readily hydrogenated to form secondary amines or attacked by nucleophiles, making it a key intermediate for building more complex molecular architectures. acs.orgyoutube.com

Electronic Properties: The combination of the electron-rich carbazole donor unit with the imine group creates a conjugated system with tunable electronic and optical properties. This has been leveraged in the design of materials with specific functions. nih.govacs.org

Advanced Materials: Carbazole-based imines are used as building blocks for Covalent Organic Frameworks (COFs). These crystalline, porous polymers exhibit high thermal and chemical stability. nih.govacs.org The imine linkages and carbazole units create a complex conjugated π-system that allows for applications such as gas storage, separation, and chemical sensing. For instance, certain carbazole-imine COFs show a colorimetric (acidochromic) response to changes in pH and humidity, making them effective for humidity control applications. nih.govacs.org The protonation of the imine nitrogen is central to this sensing mechanism. nih.govacs.org

Structural Isomerism and Tautomeric Considerations of this compound

This compound is subject to a crucial form of structural isomerism known as tautomerism. Specifically, it can undergo imine-enamine tautomerization, an equilibrium between the imine form and its corresponding enamine tautomer. youtube.comnumberanalytics.com This occurs because the carbon atom adjacent to the C=N double bond (the α-carbon) bears a hydrogen atom.

The equilibrium for this compound involves two tautomers:

Imine Tautomer: 2,3,4,9-tetrahydro-1H-carbazol-1-imine

Enamine Tautomer: 2,3-dihydro-1H-carbazol-1-amine

This equilibrium is dynamic, and the predominant form depends on several factors, including electronic and steric effects, solvent polarity, and temperature. numberanalytics.comacs.org The interconversion between the two forms is typically catalyzed by acid or base. youtube.com

The two tautomers have distinct chemical reactivity. The imine carbon is electrophilic, similar to a carbonyl carbon, while the α-carbon of the enamine is nucleophilic, resembling an enol. youtube.com Understanding this tautomeric relationship is critical for predicting the compound's reactivity and for spectroscopic characterization, as both forms may be present in solution. dntb.gov.uacsic.es Experimental studies using Nuclear Magnetic Resonance (NMR) spectroscopy, often supported by computational DFT calculations, are employed to investigate the equilibrium and the structural features of each tautomer. acs.orgcsic.escsic.es

Table 2: Factors Influencing Imine-Enamine Tautomerism

Factor Influence on Equilibrium Rationale Reference
Electronic Effects Electron-donating groups on the nitrogen tend to stabilize the enamine form. Increases electron density on the nitrogen, favoring its participation in the enamine's π-system. numberanalytics.com
Steric Effects Bulky substituents can shift the equilibrium to favor the less sterically hindered tautomer. Steric repulsion can destabilize one form relative to the other. numberanalytics.com
Solvent Polarity Polar, protic solvents (e.g., water, ethanol) can stabilize the more polar enamine tautomer through hydrogen bonding. The enamine form is generally more polar than the imine. numberanalytics.com
Temperature Higher temperatures can favor the formation of the thermodynamically more stable tautomer, though the effect varies. Affects the Gibbs free energy of the equilibrium. numberanalytics.com

| pH/Catalysis | The equilibrium is catalyzed by both acids and bases. | The mechanism involves proton transfer steps. | youtube.com |

Advanced Synthetic Methodologies for 1h Carbazol 1 Imine and Analogous Systems

Direct Synthetic Routes to 1H-Carbazol-1-imine

Direct synthetic routes to the specific, unsubstituted this compound are not extensively documented in the literature, suggesting it may be a highly reactive or transient species. However, synthetic strategies have been successfully developed for substituted and structurally related carbazole-imine systems. For instance, the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a molecule for treating human papillomavirus infections, involves the formation of (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a key intermediate. acs.org This amine is then coupled with 2-picolinic acid to form the final amide, which shares structural similarities with an N-acylated imine. acs.org

Another relevant approach involves the aza-Pudovik reaction, where a pre-formed carbazole-related imine is reacted with dialkyl phosphites or diphenylphosphine (B32561) oxide. mdpi.com This reaction, catalyzed by tetramethylguanidine in toluene (B28343), yields α-aminophosphonates, demonstrating a method to functionalize a carbazole-imine scaffold at the imine carbon. mdpi.com

Synthesis of Imine-Linked Carbazole (B46965) Derivatives via Condensation Reactions

Condensation reactions represent the most classical and widely employed method for constructing imine-linked carbazole derivatives. These methods are valued for their operational simplicity and the wide availability of starting materials.

The condensation of a primary amine with an aldehyde or ketone is a fundamental route to forming a Schiff base, characterized by the azomethine (C=N) group. researchgate.netlibretexts.org In the context of carbazole chemistry, this typically involves the reaction of a carbazole aldehyde with a primary amine, or a carbazole amine with an aromatic aldehyde. researchgate.net These reactions are generally reversible and often catalyzed by an acid or a base to facilitate the elimination of water. libretexts.orgrasayanjournal.co.in The pH must be carefully controlled, as high acidity can render the amine non-nucleophilic by protonating it, while insufficient acidity can hinder the removal of the hydroxyl group from the carbinolamine intermediate. libretexts.org

Researchers have synthesized novel carbazole Schiff bases by reacting carbazole amines with various aromatic aldehydes in chloroform. researchgate.net Similarly, carbazole benzaldehyde (B42025) has been reacted with p-phenylenediamine (B122844) to create a bis-Schiff base with a conjugated structure. google.com Another study reports the synthesis of a new azo-Schiff base ligand through the condensation of N-ethylcarbazole-3-carbaldehyde with 1,3-diaminopropane (B46017), followed by further reactions. arabjchem.org These methods provide good to high yields under relatively mild conditions. rasayanjournal.co.ingoogle.com

Table 1: Examples of Schiff Base Formation with Carbazole Derivatives
Carbazole ReactantAmine/Aldehyde ReactantSolventConditionsProduct TypeYieldReference
(Z)-9-butyl-N-(2,3,4-trimethoxybenzylidine)-9H-carbazol-3-amineAromatic AldehydesChloroformCrystallizationSubstituted Carbazole Schiff BaseNot specified researchgate.net
Carbazole phenyl aldehydep-PhenylenediamineNot specifiedCondensationCarbazole bis-Schiff baseHigh google.com
7-(4-amino-phenyl)-5-(9-ethyl-9H-carbazol-3-yl)-1,3-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dioneBenzaldehyde derivativesTetrahydrofuran (THF)RefluxCarbazole-pyridopyrimidine Schiff base72-88% rasayanjournal.co.in
N-Ethylcarbazole-3-carbaldehyde1,3-DiaminopropaneNot specifiedCondensationbis-Imine from CarbazoleGood arabjchem.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all reactants. tandfonline.comdovepress.com This approach minimizes waste, reduces reaction time, and simplifies purification processes compared to traditional multi-step syntheses. tandfonline.com

A notable example is the one-pot, three-component synthesis of novel carbazole-based thiazolone imines. tandfonline.comresearchgate.net This reaction involves 9-ethyl-9H-carbazol-3-amine, various phenyl isothiocyanates, and 2-bromoacetophenones. tandfonline.com The process is catalyzed by DABCO in DMF at room temperature, achieving yields in the range of 70-96%. tandfonline.comresearchgate.net Another powerful MCR is the copper-catalyzed three-component reaction of 2-methylindole, aromatic aldehydes, and various dienophiles to construct complex spirotetrahydrocarbazoles. beilstein-journals.org This reaction proceeds through an in-situ generated indole-2,3-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition. beilstein-journals.org This Levy-type reaction highlights the power of MCRs in rapidly building molecular complexity from simple, readily available precursors. beilstein-journals.org

Table 2: Examples of One-Pot Multicomponent Reactions for Carbazole-Imine Systems
ReactantsCatalyst/SolventReaction TypeProductYieldReference
9-Ethyl-9H-carbazol-3-amine, Phenyl isothiocyanate, 2-BromoacetophenoneDABCO / DMFThree-componentN-(9-ethyl-9H-carbazol-3-yl)-3,4-diphenylthiazol-2(3H)-imine95% tandfonline.comresearchgate.net
2-Methylindole, Aromatic aldehydes, 3-PhenacylideneoxindoleCuSO4 / TolueneThree-component Diels-AlderSpiro[carbazole-3,3'-indolines]Up to 83% beilstein-journals.org
Curcumin, Aromatic aldehydes, Urea/Thiourea/GuanidineChitosamine hydrochloride / Solvent-free MWIThree-component cyclocondensationCurcumin 3,4-dihydropyrimidinones/thiones/imines90-96% mdpi.com
2,3,4,9-Tetrahydrocarbazol-1-one, Malononitrile, 9-Ethyl-3-carbazolecarboxaldehydeLithium ethoxide / EthanolPseudo multicomponentMultifunctionalized PyridocarbazoleNot specified ias.ac.in

Transition Metal-Catalyzed Syntheses Involving Carbazole-Imine Precursors

Transition metal catalysis offers powerful and versatile tools for C-H functionalization and cross-coupling reactions, enabling the synthesis of complex carbazole derivatives. chim.it These methods can involve imine functionalities either as directing groups to guide the metal catalyst to a specific C-H bond or as reactive intermediates.

Palladium-catalyzed reactions are prominent in this area. An efficient one-pot synthesis of carbazoles has been developed that proceeds via an initial N-arylation followed by a Pd-catalyzed oxidative biaryl coupling of a diarylamine intermediate. acs.org While not strictly an imine, the diarylamine is a close structural analog. Furthermore, Pd(II)-catalyzed di-ortho-olefination of carbazoles has been achieved using a removable N-(2-pyridyl)sulfonyl directing group, which contains an imine-like C=N bond within the pyridine (B92270) ring. acs.org Rhodium(III) catalysis has been used for the site-selective C1-alkylation of carbazoles via C-H bond activation. chim.it Cobalt catalysts have been employed for the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to synthesize indoles, a related heterocyclic system, and for synthesizing 3-imine indole (B1671886) derivatives from isocyanides and sulfonyl azides. mdpi.com

Photostimulated and Photoinitiated Cyclization Reactions for Carbazole-Imine Scaffolds

Photochemical methods provide a mild and often highly selective means of inducing chemical transformations. Visible light-induced reactions are particularly attractive from a green chemistry perspective. A metal-free synthesis of carbazoles has been reported through the visible light-induced intramolecular C-H amination of aryl sulfilimines, which are isoelectronic with imines. nih.gov This method avoids hazardous azide (B81097) precursors and proceeds under mild conditions. nih.gov

Another fascinating example is the photostimulated reaction between cis-azobenzenes and benzynes, which yields N-aminocarbazole derivatives. rsc.org This reaction proceeds through a net (3+2) cycloaddition mechanism involving a zwitterionic intermediate that undergoes an aza-Nazarov cyclization to form the carbazole skeleton. rsc.org Additionally, carbazole-containing catalysts have been designed to form chiral iminium ions upon condensation with enones. acs.org These iminium ions exhibit intramolecular charge transfer, allowing them to absorb visible light and participate in photoredox catalytic cycles. acs.org

Cascade and Domino Reactions in the Formation of Carbazole-Imine Structures

Cascade or domino reactions are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. rsc.orgbeilstein-journals.org These elegant strategies allow for the rapid construction of complex molecular architectures from simple starting materials.

A remarkable example is the serendipitous discovery of a diverted Bischler–Napieralski cascade reaction that produces carbazoles. acs.org The complex, multi-step mechanism involves the formation of a tetracyclic scaffold, followed by ring-opening and a crucial imine transfer step via a bridged aminal intermediate to forge the carbazole framework. acs.org Lewis acid-catalyzed cascade reactions are also powerful tools. For example, gold or other Lewis acids can catalyze the cascade reaction of indole alkynols to afford various functionalized carbazoles under mild conditions. rsc.org Similarly, an alkylation/olefination cascade of indolecarboxaldehydes with donor-acceptor cyclopropanes provides access to dihydrocarbazoles in a formal (3+3) cycloaddition, with a minor change in conditions allowing for aromatization to the full carbazole scaffold. nih.gov

Asymmetric Synthesis Approaches to Chiral Carbazole-Imine Derivatives

The development of asymmetric synthetic routes to chiral carbazole derivatives, including those with imine functionalities, is a significant area of research due to the prevalence of such scaffolds in bioactive molecules and functional materials. A key strategy involves the transfer of chirality from a pre-existing chiral element to the carbazole core.

One notable approach is the synthesis of C–N axially chiral carbazoles through an intramolecular Buchwald–Hartwig amination. rsc.orgrsc.org This method utilizes an axial-to-axial chirality transfer, starting from C–C axially chiral biaryls, and achieves high enantiospecificity, with reported values reaching up to 91%. rsc.orgrsc.org The mechanism of this chirality transfer has been investigated using DFT calculations to understand the transition states and energy barriers involved. rsc.orgrsc.org This strategy has been successfully applied to create various C–N axially chiral carbazole derivatives. rsc.orgrsc.org

Another powerful method employs chiral catalysts to induce enantioselectivity. Chiral phosphoric acids (CPAs) have been used to catalyze the asymmetric addition and subsequent chirality transfer for the synthesis of axially chiral N-arylcarbazoles. beilstein-journals.org This approach has yielded products in moderate to good yields (51–97%) and with excellent enantioselectivity (87–96% ee). beilstein-journals.org Similarly, chiral primary amine catalysts, particularly novel pyrrole-primary amine catalysts, have been developed for the asymmetric photochemical synthesis of imine-containing azaarene-based triarylmethanes. acs.org While not specific to carbazoles, this photodriven chiral Brønsted acid catalytic system highlights a modern approach to creating chiral imine-containing heterocycles with high yields and enantioselectivities. acs.org

The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, represents a well-established strategy in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org The chiral sulfinyl group acts as a powerful controller of stereochemistry during nucleophilic additions to the imine carbon, which can then be elaborated into more complex heterocyclic systems, including those based on a carbazole framework. beilstein-journals.org A specific example found in patent literature describes the synthesis of asymmetric (S)-6-methyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine, demonstrating a practical application of these principles. google.com

Table 1: Overview of Asymmetric Synthesis Methods for Chiral Carbazole Derivatives

Method Key Feature Catalyst/Auxiliary Enantioselectivity (ee) / Enantiospecificity Yield Ref.
Intramolecular Buchwald–Hartwig Amination Axial-to-axial chirality transfer Palladium complexes Up to 91% - rsc.org, rsc.org
Catalytic Asymmetric Addition Chirality transfer via rearomatization Chiral Phosphoric Acid (CPA) 87–96% ee 51–97% beilstein-journals.org
Asymmetric Photochemical Reaction Photodriven chiral Brønsted acid catalysis Chiral Pyrrole-Primary Amine 70–96% ee 71–96% acs.org

Novel Reagents and Reaction Conditions for Imine-Carbazole Synthesis

Modern organic synthesis has introduced a variety of novel reagents and reaction conditions to improve the efficiency, selectivity, and environmental friendliness of carbazole and imine-carbazole synthesis. These advancements include the use of transition-metal catalysis, Lewis acids, organocatalysis, and innovative energy sources like microwave irradiation and light.

Transition-metal catalysis is a cornerstone of modern carbazole synthesis. Palladium-catalyzed reactions, such as the Stille coupling followed by an intramolecular reductive N-heteroannulation, provide a mild and efficient route to substituted carbazolones, which are precursors to carbazole imines. wvu.edu This method tolerates numerous functional groups and has been applied to the total synthesis of several carbazole alkaloids. wvu.edu Rhodium catalysts, in conjunction with scandium triflate (Sc(OTf)₃), have been used in domino reactions involving Michael additions and intramolecular annulizations to produce highly functionalized carbazoles in good yields. rsc.org

Lewis acids are frequently employed to mediate cascade annulation reactions for constructing carbazole frameworks. Catalysts like zinc triflate (Zn(OTf)₂) and zinc bromide (ZnBr₂) have been shown to be effective in promoting the annulation of indole derivatives to form complex fused carbazole systems. rsc.org Boron trifluoride etherate (BF₃·OEt₂) has been used for the construction of carbazoles under sustainable conditions. rsc.org

Organocatalysis offers a metal-free alternative for synthesis. A one-pot, three-component reaction for synthesizing novel carbazole-based thiazolone imines has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. researchgate.net This method proceeds at room temperature in DMF, providing good to excellent yields (up to 96%) of the desired imine products. researchgate.net

Innovative reaction conditions are also being explored. Microwave-assisted synthesis has been shown to significantly accelerate reactions, such as in the preparation of thiazolocarbazoles, where it reduces reaction times from hours to minutes compared to conventional heating. tandfonline.com Photochemical methods represent another frontier. The irradiation of specific carbazole precursors can lead to cyclization and the formation of novel carbazole-fused radical species, demonstrating light as a powerful tool for inducing unique chemical transformations. rsc.org Furthermore, the synthesis of methylene-bridged bis-carbazole aldehydes, which are key precursors for imine derivatives, has been achieved in nearly quantitative yield by reacting formyl carbazole with formaldehyde (B43269) in the presence of acetic acid. dergipark.org.tr These aldehydes can then be condensed with various diamines to form bis-benzimidazole structures, which contain imine-like linkages. dergipark.org.tr

Table 2: Summary of Novel Reagents and Conditions for Carbazole Synthesis

Method/Reagent Reaction Type Conditions Product Type Yield Ref.
Palladium (dba)₂ / DPPE Stille Coupling & Reductive N-heteroannulation 80 °C, CO (90 psi) Substituted Carbazolones 74% wvu.edu
Sc(OTf)₃ / Rh₂(OAc)₄ Domino Michael Addition & Annulization DCM, rt, TFA Annulated Carbazoles Good rsc.org
DABCO (30 mol%) One-pot, three-component reaction DMF, Room Temperature Carbazole-thiazolone imines Up to 96% researchgate.net
Microwave Irradiation Cyclization NMP, 180°C, 80W, 10-30 min Thiazolocarbazoles 61-85% tandfonline.com
Photochemical Synthesis Photocyclization Halogen lamp, CH₂Cl₂ Carbazole-fused radicals 37% rsc.org
Zn(OTf)₂ (20 mol%) Annulation 1,2-DCE, Room Temperature Benzo[b]ring fused carbazoles 40–70% rsc.org

Chemical Reactivity and Mechanistic Investigations of 1h Carbazol 1 Imine Systems

Electrophilic and Nucleophilic Addition Reactions at the Imine Moiety

The imine functional group (C=N) is central to the reactivity of 1H-carbazol-1-imine systems. The carbon-nitrogen double bond is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic and basic.

Nucleophilic Addition: Imines are generally less electrophilic than their corresponding ketone or aldehyde analogues. nih.gov However, their reactivity can be significantly enhanced by acid catalysis. Protonation of the imine nitrogen generates an iminium ion, a much more potent electrophile that readily undergoes attack by nucleophiles. nih.govlibretexts.org The general mechanism involves the nucleophilic addition of an amine to a carbonyl group, forming a hemiaminal intermediate, which then eliminates water to yield the imine. wikipedia.orgnumberanalytics.comlibretexts.org This formation is a reversible process. libretexts.orgyoutube.com

Step 1: Activation (Acid Catalysis): The imine nitrogen is protonated by an acid catalyst, forming a highly electrophilic iminium ion.

Step 2: Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the iminium ion, forming a new C-Nu bond.

Step 3: Deprotonation: The protonated amine product is deprotonated, regenerating the acid catalyst.

Research on related carbazole (B46965) structures illustrates these principles. In one study, tetrahydrocarbazole derivatives were first oxidized to form a hydroperoxide intermediate. nih.gov This intermediate, when treated with an aniline (B41778) nucleophile under acidic conditions, underwent a substitution reaction where the aniline added to the C1 position, displacing the activated leaving group. nih.gov A broad range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, have been shown to add to imines that are generated in situ. nih.gov

Electrophilic Addition: Electrophilic attack typically occurs at the nitrogen atom's lone pair of electrons. This is the basis of the acid catalysis mentioned above, but other electrophiles can react as well. For instance, alkylation of the imine nitrogen can occur, although this is less common than reactions at the imine carbon.

Table 1: General Nucleophilic Addition to Iminium Ion This table illustrates the generalized, acid-catalyzed nucleophilic addition mechanism.

Step Description Reactants Intermediate Products
1 Protonation of imine nitrogen by an acid (H-A) to increase carbon electrophilicity. Carbazole-Imine, H-A Carbazole-Iminium Ion -
2 Attack by a generic nucleophile (Nu⁻) on the imine carbon. Carbazole-Iminium Ion, Nu⁻ - Substituted Carbazole-Amine
3 Deprotonation of the resulting product to yield the final amine. Substituted Carbazole-Amine - Final Amine Product, H-A

Reduction Pathways of the Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond of the imine moiety is susceptible to reduction, providing a key pathway to 1-aminocarbazole derivatives. This transformation can be accomplished through several methods, most notably catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This is a widely used method for reducing imines to amines. wikipedia.org The process typically involves treating the imine with hydrogen gas (H₂) in the presence of a transition metal catalyst. wikipedia.org

Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wvu.edumdpi.com More specialized catalysts, such as those based on iridium (e.g., [Ir(COD)Cl]₂) combined with chiral ligands like Josiphos, have been developed for enantioselective imine reductions. wikipedia.org

Mechanism: The hydrogenation can proceed through different mechanistic pathways. In an inner-sphere mechanism, the imine coordinates directly to the metal center before hydrogen transfer. wikipedia.org In an outer-sphere mechanism, hydrogen is transferred without prior coordination of the imine. wikipedia.org The reaction is often complicated by potential syn/anti isomerization of the imine or tautomerization to an enamine, which can affect stereoselectivity. wikipedia.org

Chemical Reduction: Imines can also be reduced using stoichiometric hydride-donating reagents.

Hydride Reagents: Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄). mdpi.com Sodium cyanoborohydride is particularly useful for reductive amination, where an amine reacts with a carbonyl compound in situ to form an imine that is immediately reduced, because it is less reactive towards carbonyls than imines under mildly acidic conditions.

Table 2: Selected Methods for Imine Reduction

Method Reagent(s) Typical Conditions Product Ref.
Catalytic Hydrogenation H₂, Pd/C Methanol, ambient temperature Amine wvu.edu
Transfer Hydrogenation Formic Acid, Transition Metal Catalyst Varies Amine wikipedia.org
Hydride Reduction Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH ~6) Amine mdpi.com
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF, Et₂O) Amine
Hydrosilylation Hydrosilane (e.g., Ph₂SiH₂), Metal Catalyst Varies Amine wikipedia.org

Oxidation Reactions of Imine-Carbazole Frameworks

The imine-carbazole system can undergo oxidation at several sites, including the carbazole ring and the imine bond itself. The specific outcome depends on the oxidant and the substrate's substitution pattern.

Oxidation of the Carbazole Ring: The electron-rich carbazole nucleus is susceptible to oxidation. Carbazolones, which are related keto-analogs of imino-carbazoles, can be oxidized to the corresponding carbazolequinones using oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). wvu.edu It is plausible that a similar oxidation of the carbazole ring in an imine-carbazole system could occur, potentially leading to quinone-imine structures.

Oxidation at the C1 Position: In studies on 2,3,4,9-tetrahydro-1H-carbazoles, photocatalyzed oxidation with elemental oxygen in the presence of a sensitizer (B1316253) generates a hydroperoxide at the C1 position. nih.gov This hydroperoxide can then act as a leaving group in subsequent reactions, demonstrating that the C1 position is activated towards oxidation. nih.gov

Oxidative Catalysis: Metal complexes derived from carbazole-imine ligands have been investigated for their catalytic properties. For example, copper, cobalt, and nickel complexes of an azo-imine ligand derived from N-ethylcarbazole were used as catalysts for the oxidation of styrene (B11656) and cyclohexene, demonstrating the electronic influence and stability of the imine-carbazole framework under oxidative conditions. arabjchem.org In-vitro studies have also suggested the metabolic oxidation of pirlindole, a tetrahydrocarbazole drug, to dehydro-pirlindole, which involves the aromatization of the carbocyclic ring. google.com

Substitution Reactions on the Carbazole and Imine Moieties

Substitution reactions can occur on both the carbazole ring and the imine nitrogen, allowing for extensive functionalization of the molecular scaffold.

Nucleophilic Substitution: These reactions typically require a leaving group on the carbazole ring. As mentioned previously, an acid-catalyzed substitution of a hydroperoxy group at the C1 position of tetrahydrocarbazole by aniline nucleophiles has been reported. nih.gov Another powerful example involves the nucleophile-intercepted Beckmann fragmentation (NuBFr), where various nitrogen nucleophiles (primary and secondary amines, azide) were used to synthesize functionalized 1-amino-hexahydro-1H-carbazole derivatives. nih.gov

Electrophilic Aromatic Substitution: The carbazole ring system is electron-rich and can undergo electrophilic aromatic substitution. Common examples include nitration, halogenation, and Friedel-Crafts reactions. The positions most susceptible to attack are typically C3, C6, and to a lesser extent, C1 and C8. For example, the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been achieved through nitration of the parent ring with sodium nitrate (B79036) and sulfuric acid, followed by reduction of the nitro group to an amine, which can then be further derivatized. niscpr.res.in

Substitution on the Imine Nitrogen: If the imine is formed from a primary amine (R-NH₂), the nitrogen atom will be substituted with the 'R' group. This group can be varied to modulate the steric and electronic properties of the imine.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions are frequently employed to construct the carbazole skeleton itself, and some of these processes involve imine or imine-like intermediates.

Intramolecular Cyclization: Many modern synthetic methods rely on intramolecular cyclization to build the carbazole ring.

A rhodium(III)-catalyzed cascade reaction between N-arylamides and cyclic diazo compounds proceeds through intermolecular C-C bond formation followed by an intramolecular C-N bond formation to yield N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones. acs.orgresearchgate.net

Palladium-catalyzed reductive N-heteroannulation of substrates like 2-(2-nitrophenyl)-2-cyclohexen-1-one is a powerful method for forming the tetrahydrocarbazole ring system. wvu.edu

Photostimulated intramolecular cyclization of 2'-halo[1,1'-biphenyl]-2-amines via an Sʀɴ1 mechanism provides a metal-free route to carbazoles. conicet.gov.ar

Rearrangement Reactions: More complex transformations involving skeletal rearrangements can also lead to carbazole structures.

A notable example is the serendipitous discovery that N-indolyl styrylacetamides, under Bischler-Napieralski conditions (POCl₃), undergo a complex cascade rearrangement to form 3-phenylcarbazoles instead of the expected β-carboline products. acs.org Mechanistic studies suggest a process involving at least ten elementary steps, including ring-opening of the indole (B1671886) moiety and imine transfer. acs.org

The Beckmann rearrangement, a classic reaction of oximes (which are N-hydroxy imines) to form amides, highlights the propensity of imine-type structures to undergo rearrangement. byjus.com While not a direct synthesis of carbazoles, it is a fundamental rearrangement process relevant to the broader class of C=N compounds.

Studies on Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of imine-carbazole systems is crucial for mechanistic elucidation and reaction optimization. While direct observation of intermediates of the highly reactive this compound is challenging, studies on related reactions provide significant insight through trapping experiments and computational chemistry.

Reaction Intermediates:

Hemiaminal (Carbinolamine): The formation of imines from carbonyls and amines proceeds via the nucleophilic addition of the amine to the carbonyl carbon, generating a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgwikipedia.orglibretexts.org This intermediate is typically unstable and eliminates water to form the imine.

Iminium Ion: As discussed, the protonated form of the imine, the iminium ion, is a key reactive intermediate in many nucleophilic addition and reduction reactions. nih.govchemistrysteps.com Its high electrophilicity makes it susceptible to attack by even weak nucleophiles.

Aziridinium (B1262131) Ion: In the study of a nucleophile-intercepted Beckmann fragmentation of a carbazole-derived oxime, density functional theory (DFT) calculations supported the formation of a key three-membered aziridinium ion intermediate. The attack of a nucleophile on this strained ring leads to the final product. nih.gov

Zwitterionic Intermediates: The Rh(II)-catalyzed reaction of diazo imines with carbazoles is proposed to proceed through a zwitterionic intermediate formed after the nucleophilic attack of the carbazole C3 carbon onto an electrophilic alpha-imino rhodium carbenoid. chim.it

Transition State Analysis:

Computational studies using DFT have become invaluable for mapping reaction pathways. For the Ag(I)-promoted substitution on a hexahydrocarbazole system, the rate-determining step was calculated to be the formation of the aziridinium intermediate, with an activation barrier of 22.6 kcal/mol. nih.gov

In a theoretical study on the carbazolation of phenylacetylene, the activation strain model was used to analyze the transition states. The analysis revealed that the structural strain energy of the alkyne fragment as it approaches the carbazole nucleophile in the transition state (G13/N-TS1) is the primary factor governing the reaction's reactivity. acs.org

Solvent Effects on Reactivity and Reaction Kinetics

The choice of solvent can profoundly influence the rate, yield, and even the outcome of chemical reactions involving imine-carbazole systems by affecting reactant solubility, catalyst activity, and the stability of intermediates and transition states. researchgate.net

Solvent Polarity and Coordinating Ability:

Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species. For example, the formation and reaction of iminium ions are generally favored in polar protic solvents.

In a Pd/Cu co-catalyzed one-pot synthesis of carbazoles from 2-allyl-3-iodoindoles, a screen of solvents found that a 1:1 mixture of THF/MeOH was optimal, highlighting that a specific combination of polarity and coordinating ability can be crucial for tandem reactions involving multiple catalytic steps. acs.org In another case, changing the solvent from THF to toluene (B28343) was noted to affect the reactivity of a carbazolyne precursor. diva-portal.org

Reaction Kinetics:

Kinetic studies provide quantitative data on reaction rates and help to unravel reaction mechanisms. While specific kinetic data for this compound is scarce, data from related systems is informative.

In the visible-light photohydrogenation of a range of imines, a time-course study showed that the reaction proceeded rapidly to an 80% yield within 4 hours, before slowly reaching a final yield of 91% after 24 hours. nsf.gov

The kinetics of covalent binding of a carbazole derivative (9-hydroxy-N-methylellipticinium) to DNA was studied, showing a linear dose-response relationship, indicating a pseudo-first-order process under the experimental conditions. researchgate.net Such studies, while in a biological context, demonstrate the methods used to quantify the reactivity of carbazole-based compounds.

Spectroscopic Characterization Methodologies for 1h Carbazol 1 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of carbazole-based imines. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom framework.

Proton NMR (¹H NMR) Analysis

Interactive Data Table: ¹H NMR Chemical Shifts for Carbazole (B46965) Derivatives

Proton Type Typical Chemical Shift (ppm) Multiplicity
Imine (HC=N)8.31 - 9.31Singlet
Aromatic (Ar-H)7.0 - 9.0Multiplet
N-CH₂ (ethyl)~4.41Quartet
CH₃ (ethyl)~1.47Triplet
Propane Bridge2.26 - 3.84Triplet, Pentet
Benzamido NH~9.7Singlet
Carbazole NH~10.0Singlet
OH~11.4Singlet

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. While some complex carbazole derivatives may have low solubility, making ¹³C NMR acquisition difficult, data has been obtained for several related structures. dergipark.org.tr For instance, in a series of 1-(4'-Hydroxybenzamido)-imine-1,2,3,4-tetrahydrocarbazole derivatives, characteristic peaks for the aliphatic and aromatic carbons, as well as the imine and carbonyl carbons, were identified. researchgate.net The carbons of the ethyl groups on the carbazole nitrogen typically appear around 37.7 ppm and 13.9 ppm. arabjchem.org Carbons of a 1,3-diaminopropane (B46017) bridge have been observed at approximately 59.5 ppm and 32.3 ppm. arabjchem.org

Interactive Data Table: ¹³C NMR Chemical Shifts for Carbazole Derivatives

Carbon Type Typical Chemical Shift (ppm)
Aliphatic (various)19.6 - 32.3
N-CH₂ (ethyl)~37.7
CH₃ (ethyl)~13.9
Propane Bridge32.3, 59.5
Aromatic/Heteroaromatic111.3 - 139.1
Imine/Carbonyl/Amide161.1 - 190.6

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Although specific data for 1H-Carbazol-1-imine is not prevalent in the provided results, 2D NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex carbazole derivatives. These techniques reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HMQC/HSQC), which is crucial for confirming the connectivity of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carbazole-based imines, the most characteristic absorption is the C=N stretching vibration of the imine group, which typically appears in the range of 1590 to 1630 cm⁻¹. rsc.orgias.ac.in The presence of a carbazole NH group is indicated by a stretching frequency around 3419 cm⁻¹. researchgate.net Aromatic C-H stretching is observed around 3051-3056 cm⁻¹, while alkyl C-H stretching appears in the 2847-2975 cm⁻¹ region. dergipark.org.trresearchgate.net Other notable peaks include C-N stretching at approximately 1450 cm⁻¹ and out-of-plane NH bending near 727 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Frequencies for Carbazole Imines

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
N-H (Carbazole)Stretching~3419
C-H (Aromatic)Stretching3051 - 3056
C-H (Alkyl)Stretching2847 - 2975
C=N (Imine)Stretching1590 - 1630
C=C (Aromatic)Stretching1600 - 1630
C-NStretching~1450
N-H (Carbazole)Bending (out-of-plane)~727

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Carbazole imines exhibit characteristic absorption bands corresponding to π–π* and n–π* transitions. nih.gov The absorption spectra of carbazole derivatives can be influenced by the solvent used. mdpi.com In a study of carbazole-based poly(phenoxy-imine)s, the monomers showed distinct UV-Vis absorption profiles that were altered upon polymerization. sciety.org For some carbazole-azo derivatives, absorption maxima were observed at 265, 358, and 448 nm. arabjchem.org The specific wavelengths of maximum absorbance (λmax) are dependent on the extent of conjugation and the presence of various substituents on the carbazole ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ confirms the molecular weight of the synthesized carbazole imine. dergipark.org.tr For example, in a series of 1-(4'-Hydroxybenzamido)-imine-1,2,3,4-tetrahydrocarbazole derivatives, the molecular ion peak was observed at m/z values corresponding to their calculated molecular weights. researchgate.net Fragmentation patterns can also provide valuable structural information; for instance, some carbazole-azo compounds show fragments corresponding to the carbazole-imine units and the phenolic-azo units. arabjchem.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of carbazole-imine, this technique provides critical data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding their structure-property relationships.

While specific crystallographic data for the parent compound this compound is not widely reported in publicly accessible research, the general methodology applied to its derivatives involves single-crystal X-ray diffraction. A suitable crystal is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For analogous carbazole-containing structures, this analysis has revealed important structural features. For instance, studies on related compounds have detailed the planarity of the carbazole ring system and the geometry of the imine bond. The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking. A representative data table below illustrates the type of information that would be obtained from such an analysis for a crystalline derivative.

Table 1: Representative Crystallographic Data for a Carbazole Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 15.678
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1367.5
Z 4

Note: This data is representative of a carbazole derivative and is provided for illustrative purposes. Specific data for this compound is not available.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, Circular Dichroism)

Beyond the static picture provided by X-ray crystallography, advanced spectroscopic techniques offer dynamic insights into the vibrational and electronic properties of this compound and its derivatives.

Raman Spectroscopy is a powerful tool for probing the vibrational modes of a molecule. hanyang.ac.kr It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. In the context of carbazole-imines, Raman spectroscopy can be used to identify characteristic stretching frequencies, such as the C=N imine stretch, and various vibrations associated with the aromatic carbazole core. hanyang.ac.kr The position and intensity of these bands can be influenced by substituent effects and intermolecular interactions. hanyang.ac.kr For instance, the formation of an imine from a ketone can be monitored by observing the disappearance of the C=O stretching mode and the appearance of the C=N stretching mode. hanyang.ac.kr

Table 2: Typical Raman Shifts for Functional Groups in Carbazole-Imine Derivatives

Functional Group Typical Raman Shift (cm⁻¹)
C=N Stretch (Imine) 1620-1650
C=C Stretch (Aromatic) 1580-1610

Note: These are typical ranges and can vary based on the specific molecular structure and environment.

Circular Dichroism (CD) Spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound or its derivatives are synthesized in an enantiomerically pure form, CD spectroscopy can be used to characterize their chiroptical properties. The CD spectrum provides information about the stereochemistry of the molecule and can be sensitive to conformational changes. For example, the binding of a chiral carbazole derivative to a biological macromolecule can induce changes in its CD spectrum, providing insights into the binding event. nih.gov

Computational and Theoretical Investigations of 1h Carbazol 1 Imine Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1H-Carbazol-1-imine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accuracy.

The initial step in computational analysis involves the geometric optimization of the this compound structure. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. The optimization would reveal key bond lengths, bond angles, and dihedral angles. Given the fused ring system of the carbazole (B46965) moiety and the attached imine group, the molecule is expected to have a largely planar and rigid structure. Conformational analysis would explore any potential rotational isomers, for instance, around the C-N single bond of the imine if substituents were present, although for the parent compound, significant conformational flexibility is not anticipated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-N (Carbazole)~1.38 Å
C=N (Imine)~1.28 Å
N-H (Carbazole)~1.01 Å
Bond AngleC-N-C (Carbazole)~109°
C-C=N (Imine)~120°
Dihedral AngleC-C-C-N (Ring)~0°

Note: These are representative values based on similar structures and would be precisely determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. The imine group, being an electron-withdrawing group, would be expected to influence the LUMO distribution and lower its energy level.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.5 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Note: These values are estimations and would be refined through specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the imine group, indicating its nucleophilic character and suitability for electrophilic attack. The hydrogen atom of the carbazole's N-H group would likely show a region of positive potential (blue), indicating its electrophilic character.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the energies of electronic excited states.

TD-DFT calculations can simulate the UV-Visible absorption spectrum of this compound. This involves calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. The carbazole moiety is known to exhibit characteristic absorption bands, and the presence of the imine group would be expected to modulate these transitions. The simulated spectrum would predict the maximum absorption wavelengths (λmax), which are crucial for understanding the molecule's interaction with light. Similarly, by optimizing the geometry of the first excited state, the emission spectrum can be simulated, providing information about the molecule's potential fluorescence or phosphorescence properties. These simulations are vital for designing materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Charge Transfer Characterization

The electronic properties of this compound are significantly influenced by intramolecular charge transfer (ICT) phenomena, a characteristic feature of molecules combining electron-donating and electron-accepting moieties. In this compound, the carbazole ring system functions as the primary electron-donating unit due to the lone pair of electrons on the nitrogen atom, which increases the electron density of the aromatic system. Conversely, the imine group (-C=N-) acts as an electron-accepting moiety.

Computational studies on related carbazole-imine systems, such as those within covalent organic frameworks (COFs), reveal that the combination of the electron-rich carbazole unit with the imine group facilitates charge transfer upon photoexcitation or changes in the chemical environment. acs.org Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are employed to model these transitions. nih.gov These models help in visualizing the redistribution of electron density from the highest occupied molecular orbital (HOMO), typically localized on the carbazole moiety, to the lowest unoccupied molecular orbital (LUMO), which is often centered around the imine group and adjacent aromatic rings. researchgate.netresearchgate.net

This charge transfer character is crucial for the molecule's potential applications in optoelectronics. The efficiency of ICT can be quantified by calculating the degree of spatial overlap between the HOMO and LUMO and the change in dipole moment between the ground and excited states. For this compound, it is predicted that the N-H proton of the carbazole and the imine nitrogen are key sites for electronic interactions that modulate the charge transfer properties. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are indispensable for predicting and interpreting the spectroscopic properties of this compound. Density Functional Theory (DFT) is the most common method used for this purpose, often with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), as these have shown good correlation with experimental data for similar carbazole derivatives. researchgate.netmdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Computational screening of various DFT methods can be undertaken to identify the most accurate functional and basis set combination for a specific class of molecules. nih.gov For this compound, the calculations would predict distinct signals for the protons and carbons of the carbazole core and the imine group. The imine proton (if present in a tautomeric form) or the adjacent C-H proton would be expected to have a characteristic downfield shift.

Table 1: Predicted Spectroscopic Parameters for this compound Note: These are hypothetical values based on computational methods applied to analogous structures.

Parameter Type Group Predicted Value Computational Method
¹H NMR Imine C-H ~8.5 ppm GIAO/DFT (B3LYP)
Aromatic C-H 7.2 - 8.2 ppm GIAO/DFT (B3LYP)
Carbazole N-H ~11.0 ppm GIAO/DFT (B3LYP)
¹³C NMR Imine C=N ~160 ppm GIAO/DFT (B3LYP)
Aromatic C 110 - 142 ppm GIAO/DFT (B3LYP)
IR Frequency N-H Stretch ~3400 cm⁻¹ DFT (B3LYP)
C=N Stretch ~1650 cm⁻¹ DFT (B3LYP)

Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. These calculations help in assigning the absorption bands observed in experimental FTIR spectra. For this compound, key predicted vibrations would include the N-H stretching frequency of the carbazole ring, the C=N stretching of the imine bond, and the aromatic C-H and C=C stretching modes. researchgate.netmdpi.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the reactivity of this compound and elucidating potential reaction mechanisms at the molecular level. DFT calculations, using functionals like B3LYP or M06-2X, are used to map the potential energy surface of a reaction. nih.gov This involves identifying the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving this compound, such as electrophilic substitution on the carbazole ring or nucleophilic addition to the imine carbon, computational analysis can provide critical insights. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined, which is directly related to the reaction rate. nih.gov

Transition state analysis involves frequency calculations to confirm that the identified structure is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the transition state correctly connects the desired reactants and products. Such analyses could be used, for example, to model the mechanism of cyclization reactions or metal-catalyzed C-H functionalization involving the carbazole core. nih.govnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors derived from the electronic structure of this compound are used to predict its reactivity and establish quantitative structure-reactivity relationships (QSRR). These descriptors provide a numerical basis for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich carbazole ring, while the LUMO would be centered on the electron-deficient imine bond.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. mdpi.com It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the imine nitrogen and a positive potential near the carbazole N-H proton and the imine carbon.

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis provides a more detailed local reactivity picture than the MEP map. researchgate.net

Table 2: Key Quantum Chemical Descriptors for this compound

Descriptor Significance Predicted Characteristics for this compound
HOMO Energy Electron-donating ability High value, indicating good nucleophilic character from the carbazole moiety.
LUMO Energy Electron-accepting ability Low value, indicating the imine group is a site for nucleophilic attack.
HOMO-LUMO Gap Chemical stability, excitability A moderate gap suggests potential for electronic applications and reactivity.
MEP Negative Region Site for electrophilic attack Localized on the imine nitrogen atom.

| MEP Positive Region | Site for nucleophilic attack | Localized on the imine carbon and carbazole N-H proton. |

By correlating these and other computed descriptors with experimental data, robust models can be developed to predict the chemical behavior of this compound and guide the design of new derivatives with tailored properties.

Advanced Applications and Materials Science Leveraging Carbazole Imine Systems

Development of Carbazole-Imine Based Polymeric Materials

The development of polymers incorporating both carbazole (B46965) and imine functionalities has led to materials with a unique combination of thermal stability, processability, and optoelectronic activity. These polymers are explored for their potential in various high-performance applications.

Poly(imine)s and poly(azomethine)s are classes of polymers characterized by the presence of an imine (-C=N-) linkage in their backbone. When carbazole units are incorporated into these polymer chains, the resulting materials often exhibit enhanced properties. bohrium.commdpi.com Carbazole is an electron-rich heterocyclic compound known for its excellent hole-transporting capabilities, high photoluminescence quantum yields, and significant thermal and chemical stability. bohrium.commdpi.comresearchgate.net The incorporation of this unit into poly(azomethine) backbones can produce solution-processable, electroactive, and fluorescent materials. mdpi.comresearchgate.net

These polymers are often designed as donor-acceptor systems to tune their electronic and optical properties. researchgate.netmdpi.comresearchgate.net The carbazole moiety typically acts as the electron donor, and its properties can be modulated by linking it with various electron-accepting units through the azomethine bridge. mdpi.comresearchgate.net This molecular engineering approach allows for the control of the polymer's bandgap and energy levels. acs.org For instance, some carbazole-based poly(azomethine)s are investigated as hole-transporting materials in electronic devices or as fluorescent sensors. bohrium.comresearchgate.net While many poly(azomethine)s with carbazole units show promising thermal and optical characteristics, some exhibit low fluorescence quantum yields in their neutral state, a property that can sometimes be enhanced through protonation of the imine nitrogen. researchgate.netacs.org

The synthesis of carbazole-containing poly(imine)s and poly(azomethine)s is most commonly achieved through polycondensation reactions. mdpi.comresearchgate.netacs.org This typically involves the reaction of a diformyl-functionalized monomer (dialdehyde) with a diamine-functionalized monomer. mdpi.comresearchgate.netacs.org To create carbazole-based polymers, either the dialdehyde (B1249045) or the diamine monomer will contain a carbazole core. For example, a Cbz- or TPA-based dialdehyde can be reacted with an imido-based diamine to form donor-acceptor polymers. mdpi.comresearchgate.net Another common method is the oxidative polycondensation of Schiff base monomers, which are presynthesized from the condensation of a carbazole-containing amine (e.g., 3-amino-9-ethylcarbazole) with various hydroxy-aldehydes. researchgate.netsciety.orgiau.iriau.ir

The resulting polymers are characterized using a suite of analytical techniques to confirm their structure and evaluate their properties.

Molecular Weight Analysis: Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymers. mdpi.comresearchgate.netresearchgate.netsciety.org

Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the polymers. acs.orgresearchgate.netsciety.orgresearchgate.net Carbazole-based poly(azomethine)s generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400°C. mdpi.comresearchgate.netacs.org

Optical and Electrochemical Properties: UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies are used to study the optical properties, such as the optical band gap (Eg) and emissive behavior. mdpi.comresearchgate.netsciety.org Cyclic voltammetry (CV) is used to investigate the electrochemical behavior, determine the HOMO and LUMO energy levels, and calculate the electrochemical band gap (E'g). sciety.orgiau.iriau.irresearchgate.net

Interactive Table: Properties of Selected Carbazole-Imine Polymers

Polymer NameSynthesis MethodDecomposition Temp. (TGA, °C)Molecular Weight (Mw, g/mol)Optical Band Gap (Eg, eV)Reference
Poly(3ECIMP)Oxidative Polycondensation>400 (Initial)15,8002.78 researchgate.netsciety.org
Poly(ECIMN)Oxidative Polycondensation>400 (Initial)19,3002.39 researchgate.netsciety.org
P2 (Cbz-Azomethine)Polycondensation3181,540- mdpi.comresearchgate.net
P4 (Cbz-Azomethine)Polycondensation3385,680- mdpi.comresearchgate.net
DVEH-Cbz (Divanillin-Cbz)Polycondensation~40514,1002.73 acs.org

Covalent Organic Frameworks (COFs) with Carbazole-Imine Linkages

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. mdpi.com The use of carbazole units and imine linkages in the construction of COFs has led to materials with exceptional stability, high porosity, and interesting photophysical properties, making them suitable for catalysis and humidity control applications. nih.govacs.orgresearchgate.netacs.org

The design of carbazole-imine COFs follows the principles of reticular chemistry, where molecular building blocks are linked together to form predetermined network topologies. qucosa.de The synthesis typically involves a condensation reaction between multitopic aldehydes and amines. nih.govacs.org For carbazole-based COFs, a common strategy is to use a carbazole-containing building block with multiple aldehyde functionalities. nih.govacs.orgmdpi.com

For example, a tetra-aldehyde linker based on a biphenylbicarbazole core can be reacted with linear diamines like phenyldiamine or benzidine. nih.govacs.org This [4+2] polycondensation reaction leads to the formation of two-dimensional (2D) sheets with a square lattice (sql) topology. mdpi.com These 2D layers then stack upon one another to form the final 3D crystalline structure. The carbazole moiety acts as an electron-rich donor, which, in combination with the imine linkage, can create a complex conjugated π-system within the framework. nih.govacs.orgqucosa.de This intrinsic donor-acceptor character is a key design element for developing functional COFs for applications like photocatalysis. researchgate.netacs.org

A defining feature of COFs is their permanent porosity and high surface area. Carbazole-imine COFs are designed to have well-defined, accessible pores. The crystal structures of these materials reveal one-dimensional channels formed by the stacking of the 2D layers. nih.govacs.org

The porosity is experimentally verified and quantified using gas physisorption measurements, typically with nitrogen or argon at low temperatures (77 K or 87 K, respectively). The resulting isotherms show a sharp uptake at low relative pressures, which is characteristic of microporous materials. nih.govacs.orgrsc.org From these isotherms, key parameters are calculated:

BET Surface Area (SBET): The Brunauer-Emmett-Teller (BET) model is applied to calculate the specific surface area. Carbazole-imine COFs can exhibit high surface areas, often exceeding 1000 m²/g. nih.govacs.org For instance, COF-300, an early imine-linked COF, showed a BET surface area of 1360 m²/g. berkeley.edu Some modulated imine COFs can reach surface areas over 1800 m²/g. wur.nl

Pore Size and Volume: The pore size distribution can be calculated from the adsorption data using methods like non-local density functional theory (NLDFT). nih.govacs.org For example, the COFs DUT-175 and DUT-176, built from a carbazole tetra-aldehyde, have calculated pore sizes of 1.9 nm and 2.2 nm, respectively, which aligns well with their structural models. nih.gov

Interactive Table: Porosity Data for Selected Imine-Based COFs

COF NameBuilding BlocksBET Surface Area (m²/g)Pore Size (nm)Reference
DUT-175Carbazole tetra-aldehyde + Phenyldiamine10711.9 nih.govacs.org
DUT-176Carbazole tetra-aldehyde + Benzidine10622.2 nih.govacs.org
COF-300Tetra(4-anilyl)methane + Terephthaldehyde13600.72 berkeley.edu
CzDA-TAPT COFCarbazole dialdehyde + Triaminophenyltriazine4821.4 researchgate.netacs.org

Crystallinity is a crucial feature of COFs, as it implies long-range order, which is essential for achieving uniform pore structures and predictable properties. The formation of imine-linked COFs involves a reversible Schiff base reaction, which allows for "error-correction" during synthesis, leading to the formation of a crystalline framework rather than an amorphous polymer. rsc.orgresearchgate.net The crystallinity of carbazole-imine COFs is confirmed by powder X-ray diffraction (PXRD), which shows distinct diffraction peaks corresponding to specific crystal facets, and high-resolution transmission electron microscopy (HR-TEM), which can directly visualize the ordered porous structure. nih.govacs.orgmdpi.com

Interlayer Interactions: Strong non-covalent interactions, such as hydrogen bonding and π-π stacking between the layers, enhance structural rigidity and protect the imine bonds from chemical attack. researchgate.net Carbazole-imine COFs often exhibit an AA stacking arrangement, where layers are eclipsed, facilitating these interactions. nih.govacs.org

Resonance Effects: Incorporating phenyl rings into the structure can mitigate electrostatic repulsion between layers and decrease the polarization of the C=N bond, contributing to exceptional stability. researchgate.net

Linkage Modification: In some cases, the imine linkage can be transformed in situ to a more stable linkage, such as an oxazole (B20620) or quinoline, though this can sometimes come at the cost of lower crystallinity. rsc.orgntu.edu.sg

Carbazole-based imine COFs have demonstrated remarkable chemical stability, resisting decomposition over a wide pH range and allowing for applications in aqueous environments. nih.govacs.org This robustness, combined with their high crystallinity and permanent porosity, makes them highly promising materials for advanced applications. researchgate.netacs.org

Applications in Optoelectronic Devices

Carbazole-based materials are well-regarded for their outstanding photoelectric properties, making them excellent candidates for various optoelectronic devices. mdpi.comresearchgate.netnih.gov The integration of imine functionalities into carbazole frameworks allows for fine-tuning of their electronic and photophysical properties, leading to enhanced performance in devices such as organic light-emitting diodes and solar cells. rsc.orgresearchgate.net

Carbazole derivatives are extensively used in OLEDs due to their high thermal stability, good hole-transporting properties, and high photoluminescence quantum yields. rsc.orgresearchgate.net When combined with electron-accepting units like imidazole (B134444) or triazine via linkages that can include imines or related N-bridges, these molecules can function as efficient fluorescent emitters or hosts in the emissive layer. mdpi.comnih.gov The appeal of these systems lies in their tunable frontier orbital energies, which allows for the generation of a wide range of emission colors, including the highly sought-after deep-blue. rsc.orgresearchgate.net

Research into carbazole-imidazole derivatives has yielded multifunctional materials that act as emitters in doping-free blue OLEDs. mdpi.com These compounds exhibit narrow blue light-emission bands, which is advantageous for creating deep-blue displays. mdpi.com For instance, one device employing a carbazole and diphenyl imidazole derivative as the fluorescent emitter achieved deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency (EQE) of 1.1%. mdpi.com By modifying the carbazole core with phenanthro[9,10-d]imidazole moieties, deep-blue emitters with even higher efficiencies have been developed, reaching an EQE of 3.02% with a CIE coordinate y of less than 0.06. researchgate.net

Furthermore, carbazole-based materials are effective hosts for phosphorescent emitters. rsc.org Their high triplet energy levels (often above 2.7 eV) enable efficient energy transfer to green, red, or sky-blue phosphorescent guests. rsc.orgmdpi.com OLEDs using carbazole-diphenyl imidazole derivatives as hosts have demonstrated maximum quantum efficiencies of 8.3% for green emission, 6.4% for red, and 7.6% for sky-blue. mdpi.com The development of carbazole-based host materials with bipolar charge transport properties is a key strategy for achieving high-performance phosphorescent OLEDs (PhOLEDs). researchgate.net

Table 1: Performance of select OLEDs featuring Carbazole-based Emitters/Hosts

Role of Carbazole Derivative Emitter/Guest Emission Color Max. EQE (%) CIE Coordinates (x, y) Reference
Fluorescent Emitter Carbazole-diphenyl imidazole Deep-Blue 1.1 (0.16, 0.08) mdpi.com
Fluorescent Emitter Carbazole-phenanthro[9,10-d]imidazole (M2) Deep-Blue 3.02 y < 0.06 researchgate.net
Host Carbazole-diphenyl imidazole Ir(ppy)₃ (Green) 8.3 Not specified mdpi.com
Host Carbazole-diphenyl imidazole Red Phosphor 6.4 Not specified mdpi.com
Host Carbazole-diphenyl imidazole Sky-Blue Phosphor 7.6 Not specified mdpi.com

In the realm of photovoltaics, carbazole-imine and related carbazole derivatives serve as critical components in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). rsc.orgmdpi.comosti.gov Their function is typically as a photosensitizer (dye) that absorbs light or as a hole-transport material (HTM) that facilitates the efficient extraction of positive charges from the light-absorbing layer. osti.govacs.org The electron-rich nature of the carbazole unit ensures good hole-transporting capabilities. rsc.orgresearchgate.net

In DSSCs, carbazole derivatives are incorporated into donor-π-acceptor (D-π-A) dye structures. mdpi.comresearchgate.net The carbazole unit can act as the electron donor, while an imine moiety can be part of the π-conjugated bridge, enhancing electronic communication within the molecule. mdpi.com Comparative studies have shown that carbazole-based dyes can outperform analogues based on other donors like phenothiazine. For example, a DSSC based on a carbazole dye (21) achieved a power conversion efficiency (PCE) of 3.51%, which was nearly double that of a similar phenothiazine-based dye (1.76%), attributed to a higher short-circuit current (Jsc) and open-circuit voltage (Voc). mdpi.com

For perovskite solar cells, carbazole-based HTMs are promising, low-cost alternatives to the commonly used spiro-OMeTAD. osti.govktu.edu Researchers have developed branched molecules with multiple carbazole arms, finding that the number of these chromophores significantly impacts the material's properties and the resulting solar cell's performance. ktu.eduacs.org Novel HTMs bearing two or three substituted carbazole chromophores linked by an aliphatic chain have led to PSCs with PCEs of around 20%, comparable to devices using the spiro-OMeTAD standard, but with enhanced device stability. ktu.edu

Table 2: Photovoltaic Performance of Solar Cells with Carbazole-based Materials

Solar Cell Type Carbazole Material Role Specific Compound/System PCE (%) Jsc (mA/cm²) Voc (V) Reference
DSSC Dye Carbazole Dye 11 6.70 14.63 0.685 mdpi.com
DSSC Dye Carbazole Dye 21 3.51 7.86 0.687 mdpi.com
DSSC Dye Phenothiazine Dye 22 (for comparison) 1.76 4.20 0.666 mdpi.com
PSC HTM 2Cz-OMeDPA ~20 Not specified Not specified ktu.edu
PSC HTM 3Cz-OMeDPA-OH ~20 Not specified Not specified ktu.edu
PSC HTM spiro-OMeTAD (for comparison) ~20 Not specified Not specified ktu.edu

Catalytic Applications of Carbazole-Imine Frameworks and Complexes

Carbazole-imine frameworks, particularly in the form of Covalent Organic Frameworks (COFs), have emerged as highly promising materials for various catalytic applications. mdpi.com These crystalline porous polymers are constructed from organic building blocks through robust covalent bonds, offering high porosity, exceptional stability, and tunable structures ideal for catalysis. mdpi.com The imine linkage, typically formed via Schiff-base condensation, is a common and effective method for creating these ordered, two-dimensional networks. nih.govacs.org

Imine-linked COFs based on carbazole units are excellent platforms for heterogeneous catalysis. acs.orgnih.gov Their well-defined porous structures provide accessible active sites for reactants, while their solid nature allows for easy separation from the reaction mixture and catalyst recycling. nih.gov Donor-acceptor COFs, which pair electron-donating carbazole units with electron-accepting moieties like triazine, have proven to be optimal for heterogeneous photocatalysis due to their efficient charge separation. researchgate.netacs.org

A key application is in oxidation reactions. For example, a carbazole-based imine-linked COF, CzDA-TAPT COF, has been developed for the photocatalytic aerobic oxidation of aryl boronic acids to phenols. researchgate.netacs.org This material demonstrated superior charge separation and photostability compared to other benzothiadiazole-based COFs, highlighting the advantage of the carbazole donor. researchgate.netacs.org The synthesis involves a solvothermal Schiff-base condensation between building units like tris(4-aminophenyl)benzene (TAPT-3NH₂) and a carbazole-based dialdehyde. acs.org The resulting frameworks are highly crystalline and possess permanent porosity, making them robust heterogeneous catalysts. nih.gov

The photoelectric properties of carbazole make its imine-based frameworks particularly suitable for visible-light photocatalysis. mdpi.comresearchgate.net These metal-free catalysts can harness light energy to drive chemical reactions, offering a green and sustainable alternative to traditional methods. mdpi.comnih.gov The donor-acceptor (D-A) design within the COF structure is crucial, as it promotes the separation of photogenerated electron-hole pairs, a key step in photocatalysis. acs.orgnih.gov

Carbazole-imine COFs have been successfully employed in a range of photocatalytic organic transformations. One study demonstrated that a pyrene-functionalized, carbazole-based COF (FCTD-TAPy) showed excellent performance for the oxidative coupling of amino groups, with conversion and selectivity rates exceeding 99% for substrates with electron-withdrawing groups. mdpi.com Another imine-linked COF, CzTA-TAPT, featuring a carbazole donor and a triazine acceptor, was used for the C-3 thiocyanation of imidazo[1,2-a]pyridine (B132010) and indole (B1671886) under visible light and ambient conditions. nih.gov This catalyst was noted for its broad substrate compatibility and high recyclability. nih.gov The modular synthesis of these COFs allows for the tuning of their photophysical properties to optimize them for specific reactions. nsf.gov

Table 3: Performance of Carbazole-Imine Frameworks in Photocatalysis

Catalyst Reaction Type Substrate Product Yield/Conversion Conditions Reference
CzDA-TAPT COF Aerobic Oxidation Aryl Boronic Acids Notable Advancement Visible Light researchgate.netacs.org
FCTD-TAPy Amino Oxidation Coupling Benzylamine derivatives >99% Conv. & Sel. Blue Light, O₂ atmosphere mdpi.com
CzTA-TAPT COF C-H Thiocyanation Imidazo[1,2-a]pyridine Excellent Applicability Visible Light, Ambient nih.gov
Carbazole 3a Arylation N-methylpyrrole 77% Yield 365 nm light, 21 h nsf.gov

| Carbazole 3h | Arylation | N-methylpyrrole | 79% Yield | 365 nm light, 21 h | nsf.gov |

Beyond photocatalysis, carbazole-imine frameworks are also being explored as metal-free electrocatalysts. mdpi.com Their ordered, porous, and conjugated structures are beneficial for electrochemical processes. A significant area of application is the oxygen reduction reaction (ORR), which is vital for energy technologies like fuel cells. mdpi.com

In one study, a series of 2D carbazole-based COFs were evaluated for their electrocatalytic ORR performance. mdpi.com It was discovered that the imine bonds within the framework can act as active sites for the reaction. mdpi.com The pyrene-functionalized FCTD-TAPy COF was found to favor an efficient four-electron transfer pathway for the ORR, exhibiting favorable reaction kinetics with a Tafel slope of 51.07 mV/dec. mdpi.com In contrast, a benzothiadiazole-based analogue, FCTD-TABT, promoted a two-electron pathway, leading to the generation of hydrogen peroxide. mdpi.com This work demonstrates that the molecular design of the carbazole-imine framework can be used to direct the selectivity of electrocatalytic reactions. mdpi.com Additionally, copper embedded in a carbazole-derived porous organic polymer (Cu@Cz-POP) has been used as an electrocatalyst for the carboxylation of benzyl (B1604629) bromide. rsc.org

Sensing Applications (e.g., pH, Humidity, Gas)

The integration of the carbazole moiety into imine-based chemical structures has led to the development of advanced sensory materials. The inherent optoelectronic properties of carbazole, combined with the chemical reactivity and structural versatility of the imine linkage, provides a powerful platform for detecting a range of analytes, including changes in pH, humidity levels, and the presence of specific gases. acs.orgnih.govscispace.com The principle behind these sensing capabilities often lies in the modulation of the electronic structure of the conjugated π-system upon interaction with an analyte, leading to observable changes in optical or electrical properties. nih.govmdpi.com

Carbazole-based materials are recognized for their excellent hole-transporting capabilities, thermal stability, and electron-rich nature, making them ideal candidates for functional components in sensors. mdpi.commdpi.com When incorporated into larger structures like Covalent Organic Frameworks (COFs), the imine linkages and carbazole units create a synergistic system. The nitrogen atoms in the imine groups can act as protonation sites, making them highly sensitive to acidic environments. acs.orgnih.gov This reversible protonation alters the donor-acceptor character within the material, causing a distinct colorimetric or fluorescent response. acs.org

Recent research has focused on embedding carbazole-imine systems into porous organic polymers and COFs, which offer high surface areas and ordered channels, enhancing sensitivity and response times. acs.orgresearchgate.net These frameworks allow for the efficient diffusion of analytes to the active sensing sites.

Detailed Research Findings:

A notable example involves two-dimensional imine-linked COFs, DUT-175 and DUT-176, which are synthesized from a carbazole-based tetraaldehyde linker. acs.orgnih.gov These materials exhibit a pronounced acidochromic (color change with pH) response. The mechanism involves the reversible protonation of the imine nitrogen atoms, which induces a significant shift in the UV-vis absorption spectrum. acs.org This allows for a clear visual or spectroscopic detection of pH changes over a wide range. acs.org The porous and stable nature of these COFs makes them robust for practical applications.

For humidity sensing, the same DUT-175 material demonstrates high water adsorption capacity and a distinct optical response to changes in relative humidity (RH). acs.org The material shows a steep water adsorption step in the 40-60% RH range, which is ideal for indoor humidity control. nih.gov This response is linked to the interaction of water molecules within the pores of the COF, which influences the electronic environment of the carbazole-imine framework. The performance of these COF-based sensors can outperform commercial humidity sensors in response time, with demonstrated reversibility over thousands of cycles. acs.org

The general applicability of conductive polymers, which can include carbazole-imine structures, extends to gas sensing. scispace.com Changes in the physical and electrical properties of these materials upon exposure to gases like nitrogen dioxide (NO₂) form the basis of their detection capabilities. scispace.com

Table 6.5.1: Properties of Carbazole-Imine Based COF Sensors

Feature DUT-175 DUT-176 Sensing Application Mechanism
Building Blocks 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + phenyldiamine 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde + benzidine pH, Humidity Reversible protonation of imine nitrogen; Water adsorption in pores
BET Surface Area 1071 m²/g 1062 m²/g pH, Humidity High surface area facilitates analyte interaction
Pore Diameter ~17 Å ~22 Å pH, Humidity Defined channels for analyte diffusion
pH Response Colorimetric change over a wide pH range Colorimetric change over a wide pH range pH Electronic structure change in the conjugated π-system
Humidity Response Steep adsorption at p/p₀ = 0.4–0.6 Not specified Humidity Optical response to water loading

Supramolecular Chemistry and Self-Assembly of Imine-Carbazole Units

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. Imine-carbazole units are exceptional building blocks in this field due to the directional nature of the imine bond formation and the distinct electronic and steric properties of the carbazole group. otago.ac.nzmdpi.com The process of self-assembly allows for the spontaneous organization of these molecules into complex, functional architectures such as macrocycles, cages, and polymers. otago.ac.nzmdpi.comrsc.org

Coordination-driven self-assembly is a powerful strategy where metal ions are used to direct the formation of discrete, well-defined supramolecular structures. mdpi.com Schiff-base ligands derived from diformyl-carbazole precursors can coordinate with metal centers (e.g., Zn(II)) to form complex cages, such as M₄L₆ tetrahedral structures. otago.ac.nzmdpi.com In these systems, the imine bond is often formed in-situ during the assembly process, a method known as subcomponent self-assembly. The carbazole units can be functionalized with dendritic arms, which can impart properties like aggregation-induced emission (AIE) and solvatochromism to the final cage structure. mdpi.com

Another approach involves the self-assembly of polyazomethines, which are polymers containing repeating imine linkages in their backbone. nih.govresearchgate.net When these polymers incorporate carbazole units, their supramolecular organization can be influenced by factors such as the length and branching of alkyl substituents on the carbazole nitrogen. nih.govresearchgate.net These modifications affect the planarity of the polymer chains and their packing in the solid state, which in turn tunes their optoelectronic properties for applications in areas like photovoltaics. nih.govresearchgate.net

The inherent properties of the carbazole unit, such as its rigidity, fluorescence, and electron-donating character, are often translated to the resulting supramolecular assembly. rsc.orgchemrxiv.org For instance, the self-assembly of carbazole-derived dendrons can lead to liquid crystalline phases, where the material exhibits properties of both liquids and solids. rsc.org

Detailed Research Findings:

Research has demonstrated the synthesis of a tetrahedral metal-organic supramolecular cage (Zn(II)₄L₄) using a ligand with dendritic carbazole arms. mdpi.com The self-assembly is driven by coordination between the imine-based ligand and zinc ions. The resulting cage, featuring 36 carbazole molecules on its periphery, exhibits interesting photophysical properties, including tunable fluorescence and AIE behavior. mdpi.com This cage can act as a fluorescent ink for anti-counterfeiting applications, with its luminescence responding to the presence of solvent vapors. mdpi.com

In the realm of polymeric systems, novel conjugated polyazomethines have been synthesized by reacting a 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde (B62868) with various diamines. nih.gov The resulting polymers (or oligomers) show different supramolecular organizations depending on the other monomers involved. X-ray diffraction studies have shown that modifications to side chains can induce better planarization of the macromolecules, directly impacting their electronic properties, such as the LUMO energy level and absorption spectra. nih.govresearchgate.net The imine protons in these structures give distinct signals in NMR spectroscopy, confirming the chemical environment within the polymer chain. nih.gov

Furthermore, the substitution of the carbazole core itself, for example with halogen atoms, can significantly influence the intermolecular interactions (such as N–H⋯π and halogen bonding) that govern the supramolecular packing in the solid state. rsc.org This, in turn, has a profound effect on the material's solid-state fluorescence properties. rsc.org

Table 6.6.1: Examples of Supramolecular Self-Assembly with Carbazole-Imine Systems

Assembled Structure Building Blocks Assembly Method Key Interactions Resulting Properties/Applications
Tetrahedral Cage (Zn(II)₄L₄) Truxene-based amine, Dendritic carbazole aldehyde, Zn(NTf₂)₂ Coordination-driven subcomponent self-assembly Dynamic imine bonds, Metal-ligand coordination Aggregation-Induced Emission (AIE), Solvatochromic fluorescence, Anti-counterfeiting ink mdpi.com
Polyazomethines (PAz-Carb) 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde, Diamines Polycondensation Covalent imine bonds, π-π stacking Tunable optoelectronic properties, Photovoltaic applications nih.govresearchgate.net
Ionic Hybrid Dendrimers Carbazole-derived dendrons (with COOH), Poly(propylene imine) (PPI) Ionic grafting, Self-assembly Proton transfer (ion pair formation) Liquid crystalline phases (nematic, smectic, columnar), Luminescence rsc.org

Future Research Directions and Emerging Paradigms for 1h Carbazol 1 Imine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While classical methods for carbazole (B46965) synthesis, such as the Borsche-Drechsel cyclization and the Graebe-Ullmann reaction, have been foundational, future research will increasingly focus on novel, more efficient, and environmentally benign synthetic strategies. metu.edu.trchim.it The development of one-pot multicomponent reactions (MCRs) represents a significant step forward, allowing for the construction of complex carbazole-based imine structures in a single, efficient step. researchgate.net

Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for C-H activation and functionalization, enabling the precise modification of the carbazole skeleton. chim.itrsc.org Future work will likely expand the repertoire of metal catalysts to include more abundant and less toxic metals. A promising avenue is the continued development of transition metal-free catalytic systems, such as those employing Frustrated Lewis Pairs (FLPs) for the carbazolation of alkynes, which offer a greener alternative to traditional methods. acs.org

Furthermore, a paradigm shift towards sustainable and green chemistry is evident. tandfonline.com Research into solvent-free reaction conditions, the use of recyclable heterogeneous catalysts like Amberlyst® 15, and energy-efficient techniques such as microwave and ultrasound irradiation are critical for minimizing the environmental impact of synthesis. rsc.orgpeerj.comtandfonline.com The use of water or bio-based solvents like ionic liquids as reaction media is also a key area for future exploration. rsc.orgacs.org

Synthetic Approach Description Future Direction Reference(s)
Multicomponent Reactions (MCRs) One-pot synthesis involving three or more reactants to form a complex product, minimizing intermediate isolation.Design of new MCRs to access novel carbazole-imine scaffolds with high atom economy. researchgate.net
C-H Activation Direct functionalization of C-H bonds, often using transition metal catalysts (e.g., Palladium, Rhodium).Exploration of earth-abundant metal catalysts and development of site-selective C-H functionalization. chim.itrsc.orgresearchgate.net
Frustrated Lewis Pairs (FLPs) Metal-free catalysis using a combination of a Lewis acid and a Lewis base that cannot form a classical adduct.Expanding the scope of FLP-catalyzed reactions for carbazole synthesis to a wider range of substrates. acs.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates and improve yields, often under milder conditions.Integration with flow chemistry for continuous, scalable production of carbazole derivatives. rsc.orgtandfonline.com
Heterogeneous Catalysis Employing solid-phase catalysts (e.g., zeolites, clays, functionalized resins) that are easily separated and recycled.Development of novel, highly active, and stable heterogeneous catalysts for imine and carbazole synthesis. peerj.com

Investigation of Underexplored Reactivity Profiles and Transformations

The reactivity of the 1H-Carbazol-1-imine scaffold is rich and far from fully explored. The imine bond's reversible nature is a cornerstone of dynamic covalent chemistry (DCC), a field that uses reversible reactions to generate thermodynamically stable products. rsc.org Future research can leverage DCC to construct intricate, self-correcting molecular architectures like catenanes and rotaxanes from carbazole-imine precursors. rsc.org

The carbazole core itself offers multiple sites for functionalization, which can be used to tune the molecule's electronic properties and subsequent reactivity. chim.itresearchgate.net Investigating cascade reactions, where multiple bond-forming events occur in a single operation, will be a key area for creating molecular complexity efficiently. researchgate.net For example, the rhodium-catalyzed cascade cyclization of carboranyl N-arylimines showcases the potential to form several new bonds in one pot. researchgate.net The development of new transformations, such as novel cycloaddition or annulation strategies involving the imine moiety, could lead to previously inaccessible heterocyclic systems. peerj.commdpi.com

Integration of this compound into Hybrid Organic-Inorganic Materials

The exceptional optoelectronic properties of carbazoles make them ideal building blocks for advanced functional materials. mdpi.com A major future direction is the incorporation of this compound units into porous crystalline frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.org Imine-linked COFs featuring carbazole moieties have already demonstrated promise for applications like humidity control and gas sensing, owing to their chemical stability and ordered porosity. acs.orgnih.gov Future work will focus on designing frameworks with tailored pore environments for selective molecular recognition and catalysis.

The integration of carbazole-imines into hybrid materials for optoelectronic devices is another burgeoning field. This includes their use as:

Hole-Transporting Materials (HTMs) in perovskite solar cells, where their properties can be tuned for optimal device performance. researchgate.net

Organic Dyes in dye-sensitized solar cells (DSSCs), where the carbazole unit acts as an electron donor. tandfonline.combohrium.com

Emitters and Hosts in Organic Light-Emitting Diodes (OLEDs), particularly for advanced Thermally Activated Delayed Fluorescence (TADF) materials that enhance device efficiency. mdpi.comrsc.org

Future research will explore the synthesis of novel carbazole-imine ligands for creating hybrid materials with emergent properties, such as enhanced charge transport, tunable luminescence, and improved stability.

Advanced Computational Design and Predictive Modeling for Targeted Properties

In silico methods are becoming indispensable for accelerating materials discovery. Advanced computational techniques, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in predicting the electronic and photophysical properties of new this compound derivatives before they are synthesized. rsc.orgrsc.org These methods allow researchers to screen virtual libraries of compounds and identify candidates with desirable characteristics, such as an optimal singlet-triplet energy gap (ΔEST) for TADF emitters or suitable frontier molecular orbital energies for solar cell applications. researchgate.netrsc.org

Future efforts will focus on developing more sophisticated and accurate predictive models. This includes:

Using multiscale modeling to understand complex phenomena from the molecular to the device level. researchgate.net

Employing machine learning algorithms trained on experimental and computational data to predict properties and guide the rational design of molecules.

Utilizing advanced techniques like the Activation Strain Model (ASM) to gain deep mechanistic insights into reaction pathways and catalyst performance. acs.org

These computational tools will enable a "design-on-demand" approach, where materials with precisely tailored properties for specific applications can be conceptualized and prioritized for synthesis.

Computational Technique Application for Carbazole-Imines Predicted Properties Reference(s)
Density Functional Theory (DFT) Ground-state geometry optimization; electronic structure calculation.Molecular orbital energies (HOMO/LUMO), charge distribution, reaction energies. researchgate.netrsc.orgrsc.org
Time-Dependent DFT (TD-DFT) Modeling of electronic excited states and photophysical processes.Absorption/emission spectra, singlet-triplet energy gaps (ΔEST), excited state potentials. rsc.orgrsc.org
Molecular Docking Predicting the binding orientation and affinity of a molecule to a target (e.g., a protein or receptor).Binding modes, scoring functions for potential biological activity. researchgate.netresearchgate.net
Activation Strain Model (ASM) Deconstructing the activation energy of a reaction into strain and interaction components.Mechanistic insights, understanding reactivity trends and catalyst effects. acs.org
High-Throughput Screening Computationally screening large virtual libraries of compounds.Identifying lead candidates for specific applications (e.g., OLEDs, sensors). acs.org

Development of Smart Materials Based on Imine-Carbazole Switches and Sensors

"Smart" materials, which respond to external stimuli in a controlled and reversible manner, represent a frontier in materials science. The this compound scaffold is an excellent platform for developing such materials. The imine bond can be reversibly protonated, leading to significant changes in the molecule's electronic structure and a visible color change (acidochromism). nih.gov This property has been harnessed in carbazole-imine COFs to create colorimetric sensors for pH and humidity. acs.orgnih.gov

Future research will aim to create more complex and selective sensors. By modifying the carbazole-imine structure, it should be possible to design chemosensors that respond selectively to specific metal ions, anions, or biologically important molecules through changes in fluorescence or color. acs.orgresearchgate.netmdpi.com The development of molecular switches, whose properties can be toggled between two or more states using stimuli like light (photochromism), heat (thermochromism), or an electrical potential, is another exciting direction. The inherent reversibility of the imine bond, combined with the photophysical activity of the carbazole unit, provides a rich toolbox for designing these advanced functional systems. rsc.orgrsc.org

High-Throughput Synthesis and Screening for Materials Discovery

To navigate the vast chemical space of possible this compound derivatives, high-throughput synthesis and screening (HTS) methodologies are essential. The convergence of automated synthesis, robotics, and rapid analytical techniques can dramatically accelerate the discovery of new functional materials. nih.gov

Future research in this area will involve:

Automated Synthesis: Utilizing robotic platforms and flow chemistry to synthesize libraries of carbazole-imine compounds in a rapid, parallel, or continuous fashion. This "on-the-fly" synthesis minimizes waste and allows for the creation of diverse chemical libraries. nih.gov

Miniaturization: Performing reactions on a nanomole scale in microplate formats (e.g., 1536-well plates) to reduce reagent consumption and cost. nih.gov

High-Throughput Screening: Developing and implementing rapid screening assays to evaluate the properties of the synthesized libraries in situ. This could involve screening for catalytic activity, sensing capabilities, photophysical properties, or biological interactions. nih.govresearchgate.net

The integration of HTS with the predictive power of computational modeling will create a powerful, closed-loop discovery engine. Virtual screening can identify high-potential candidates, which are then synthesized via automated methods and immediately screened, with the results feeding back to refine the computational models. This synergistic approach promises to revolutionize the pace at which new materials based on the this compound scaffold are discovered and optimized.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Carbazol-1-imine derivatives?

A two-step approach is commonly employed:

  • Step 1 : Acidic hydrolysis of precursors using 1 M HCl in water at elevated temperatures (120°C), yielding intermediates with 32–66% efficiency.
  • Step 2 : Reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaCNBH₃) in methanol at 60°C, achieving 73–94% yields .
  • Purification : Column chromatography with solvent systems like hexanes/EtOAC or THF/water mixtures is recommended to isolate pure products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Conducted at 500 MHz in DMSO-d₆ to resolve aromatic protons and imine NH signals. Chemical shifts between δ 7.0–9.0 ppm are typical for carbazole protons, while the imine proton appears downfield (δ > 10 ppm) .
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N bonds (1640–1690 cm⁻¹). Cross-reference with NIST Standard Reference Data for validation .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from structurally similar analogs .

Advanced: How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., chains, rings) using the methodology by Bernstein et al. to understand supramolecular assembly .
  • Crystallographic Tools : Refine structures with SHELXL to resolve hydrogen atom positions and validate bond distances/angles . Visualize networks using ORTEP-3 for graphical representation of intermolecular interactions .

Advanced: How should researchers address contradictions in crystallographic data during structure determination?

  • Data Triangulation : Cross-validate crystallographic results with spectroscopic data (NMR, IR) and computational models (DFT calculations) .
  • Software Diagnostics : Use SHELXD to detect twinning or disorder in crystals. Adjust refinement parameters (e.g., occupancy factors) to resolve ambiguities .
  • Peer Validation : Implement member-checking protocols (as in ) to ensure consensus on structural assignments .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for carbazole derivatives?

  • Core Modifications : Introduce substituents at positions 1 and 4 of the carbazole scaffold to probe electronic and steric effects. For example, methyl or nitro groups alter π-π stacking and hydrogen-bonding potential .
  • QSAR Models : Use computational tools to correlate substituent properties (e.g., Hammett σ values) with biological activity. Validate via in vitro assays .
  • Crystallographic SAR : Compare X-ray structures of analogs to identify conserved interactions (e.g., binding pocket hydrogen bonds) .

Basic: What challenges arise in purifying this compound, and how are they mitigated?

  • Solubility Issues : Carbazole derivatives often exhibit poor solubility in polar solvents. Use mixed solvents (e.g., THF/water gradients) during column chromatography .
  • Byproduct Formation : Monitor reactions via TLC to detect intermediates. Optimize reaction times and stoichiometry to minimize side products .
  • Crystallization : Recrystallize from EtOAc/hexanes to obtain high-purity crystals for structural analysis .

Advanced: How can researchers validate the reproducibility of synthetic protocols for carbazole derivatives?

  • Methodological Rigor : Adopt triangulation by repeating syntheses in triplicate and comparing yields/purity across batches .
  • Robustness Testing : Vary reaction parameters (e.g., temperature ±5°C, solvent ratios) to assess protocol stability .
  • Interlab Collaboration : Share samples with independent labs for cross-validation of spectral and crystallographic data .

Advanced: What role do non-covalent interactions play in the solid-state properties of this compound?

  • π-π Stacking : Analyze face-to-face aromatic interactions in crystals using Mercury software. Measure centroid-centroid distances (< 4.0 Å indicates strong stacking) .
  • Hydrophobic Effects : Evaluate solvent-accessible surfaces (SAS) to predict solubility and crystallization behavior .
  • Thermal Analysis : Perform DSC/TGA to correlate intermolecular forces with melting points and thermal stability .

Basic: What analytical standards are available for quality control of this compound?

  • Reference Materials : Use carbazole derivatives (e.g., Carbazole Solution, Carbazole (ring-d8)) from certified suppliers like NIST for calibration .
  • Chromatographic Standards : Compare retention times with USP-certified carbazole analogs in HPLC/GC-MS workflows .

Advanced: How can computational methods enhance the design of this compound-based materials?

  • Molecular Dynamics (MD) : Simulate packing patterns in crystals to predict stability and polymorphism .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to guide electronic property modifications .
  • Machine Learning : Train models on existing carbazole datasets to predict synthetic yields or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.